

Physical and chemical properties of (S)-Auraptenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Auraptenol

Cat. No.: B1253508

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of (S)-Auraptenol

This technical guide provides a comprehensive overview of the physical and chemical properties of **(S)-Auraptenol**, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Chemical Identity and Physical Properties

(S)-Auraptenol, a member of the coumarin class of compounds, is a naturally occurring organic molecule.^{[1][2][3]} Its chemical structure and physical characteristics are fundamental to its application in research and drug development.

Table 1: Chemical Identifiers for (S)-Auraptenol

Identifier	Value
IUPAC Name	8-[(2S)-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one ^[1]
Synonyms	Auraptenol; 8-(2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one ^{[1][4]}
Molecular Formula	C ₁₅ H ₁₆ O ₄ ^{[1][3][4][5]}
CAS Number	1221-43-8; 51559-35-4 ^{[1][6][5]}

Table 2: Physicochemical Properties of **(S)-Auraptenol**

Property	Value	Source
Molecular Weight	260.28 g/mol	PubChem[1]
260.289 g/mol	CymitQuimica[3]	
260.29 g/mol	ECHEMI[4]	
260.2851 g/mol	NIST[5]	
Appearance	Powder	CymitQuimica, Phytochemicals online[3]
Purity	95% - 99%	CymitQuimica, Phytochemicals online[3][6]
Melting Point	109-110 °C	ECHEMI
Boiling Point	446.7 ± 45.0 °C at 760 mmHg	ECHEMI[4]
Density	1.2 ± 0.1 g/cm ³	ECHEMI[4]
Flash Point	168.0 ± 22.2 °C	ECHEMI[4]
Refractive Index	1.570	ECHEMI[4]
Solubility	Practically insoluble in water	FooDB[2]

Spectral and Analytical Data

The structural elucidation and identification of **(S)-Auraptenol** are typically achieved through a combination of spectroscopic and chromatographic methods.

Table 3: Spectroscopic and Chromatographic Data for **(S)-Auraptenol**

Technique	Description
^1H NMR	Provides information on the proton environment in the molecule.
^{13}C NMR	Used to determine the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy	Identifies the functional groups present in the molecule.
Mass Spectrometry (MS)	Determines the molecular weight and fragmentation pattern of the molecule. [6]
HPLC-DAD / HPLC-ELSD	High-Performance Liquid Chromatography with Diode-Array Detection or Evaporative Light Scattering Detection is used for the separation, quantification, and purity assessment of (S)-Auraptanol. [6]

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the study of **(S)-Auraptanol**'s biological activities.

Purification of (S)-Auraptanol by Column Chromatography

Column chromatography is a standard technique for the purification of organic compounds like **(S)-Auraptanol** from mixtures. The separation is based on the differential adsorption of compounds to the stationary phase.

Methodology:

- **Stationary Phase Preparation:** A glass column is packed with a slurry of a suitable adsorbent, typically silica gel, in a non-polar solvent.
- **Sample Loading:** The crude mixture containing **(S)-Auraptanol** is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

- **Elution:** A mobile phase (eluent) is passed through the column. The polarity of the eluent can be constant (isocratic elution) or gradually increased (gradient elution).
- **Fraction Collection:** The eluent is collected in fractions as it exits the column.
- **Analysis:** The composition of each fraction is analyzed, commonly by thin-layer chromatography (TLC), to identify the fractions containing the purified **(S)-Auraptanol**.
- **Solvent Removal:** The solvent is evaporated from the purified fractions to yield the isolated **(S)-Auraptanol**.

Western Blot Analysis of the JNK/p38 MAPK Signaling Pathway

Western blotting is employed to detect and quantify specific proteins in a sample, such as those involved in the JNK/p38 MAPK pathway.

Methodology:

- **Protein Extraction:** Cells treated with **(S)-Auraptanol** are lysed to release their proteins.
- **Protein Quantification:** The total protein concentration in the cell lysate is determined using a suitable assay (e.g., BCA assay).
- **SDS-PAGE:** The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Membrane Transfer:** The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of JNK and p38).

- **Secondary Antibody Incubation:** The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
- **Detection:** A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured.[\[4\]](#)[\[7\]](#)[\[8\]](#)

Measurement of Reactive Oxygen Species (ROS) by Flow Cytometry

This protocol is used to measure the levels of intracellular ROS in response to treatment with **(S)-Auraptanol**.

Methodology:

- **Cell Preparation:** Cells are cultured and treated with **(S)-Auraptanol** for the desired time.
- **Staining:** The cells are incubated with a cell-permeant fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, H₂DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[\[1\]](#)[\[3\]](#)
- **Washing:** The cells are washed to remove excess probe.
- **Flow Cytometry:** The fluorescence intensity of the individual cells is measured using a flow cytometer. An increase in fluorescence intensity is indicative of an increase in intracellular ROS levels.[\[1\]](#)[\[2\]](#)[\[3\]](#)

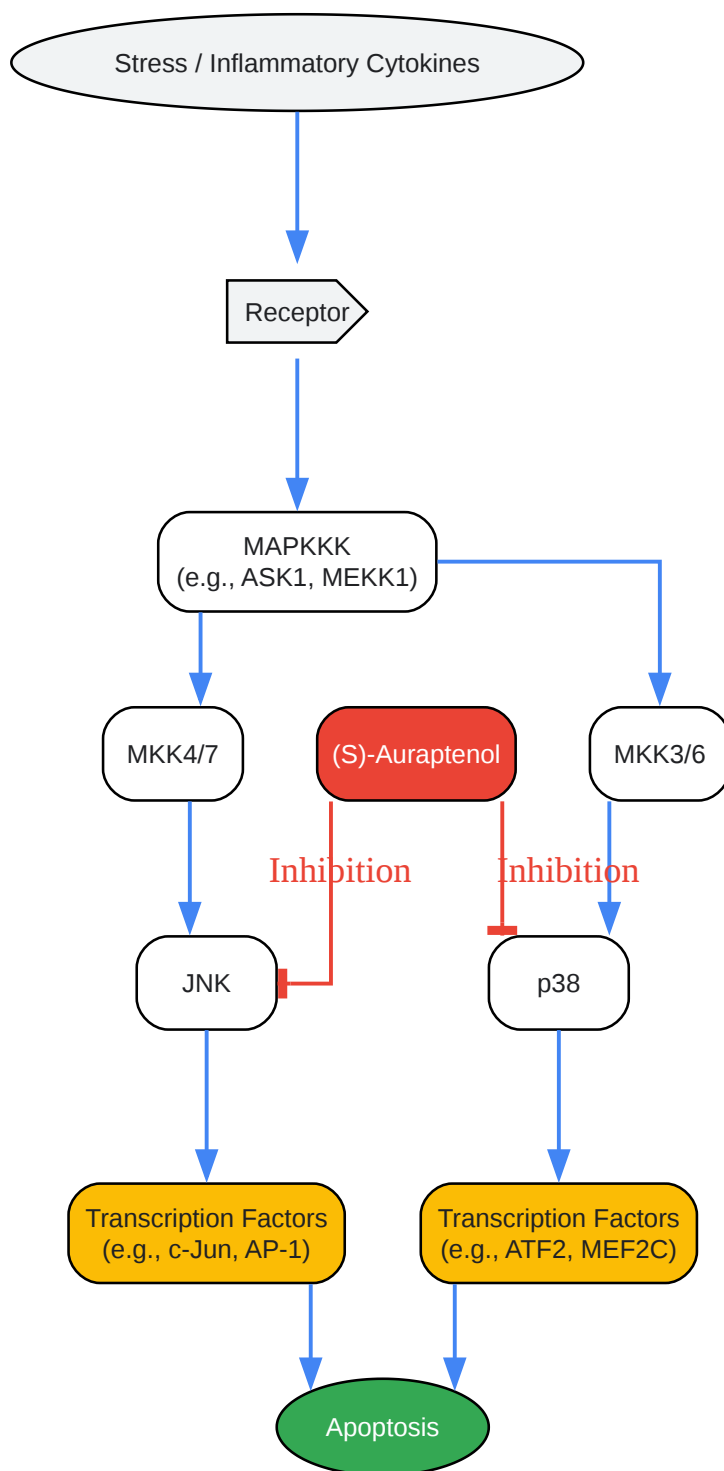
Biological Activity and Signaling Pathways

(S)-Auraptanol has been shown to exhibit biological activity, including the induction of apoptosis in cancer cells. This activity is associated with the modulation of specific signaling pathways.

JNK/p38 MAPK Signaling Pathway

(S)-Auraptanol has been found to block the JNK/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in human prostate cancer cells.[\[9\]](#) This pathway is involved in

cellular responses to stress, inflammation, and apoptosis.

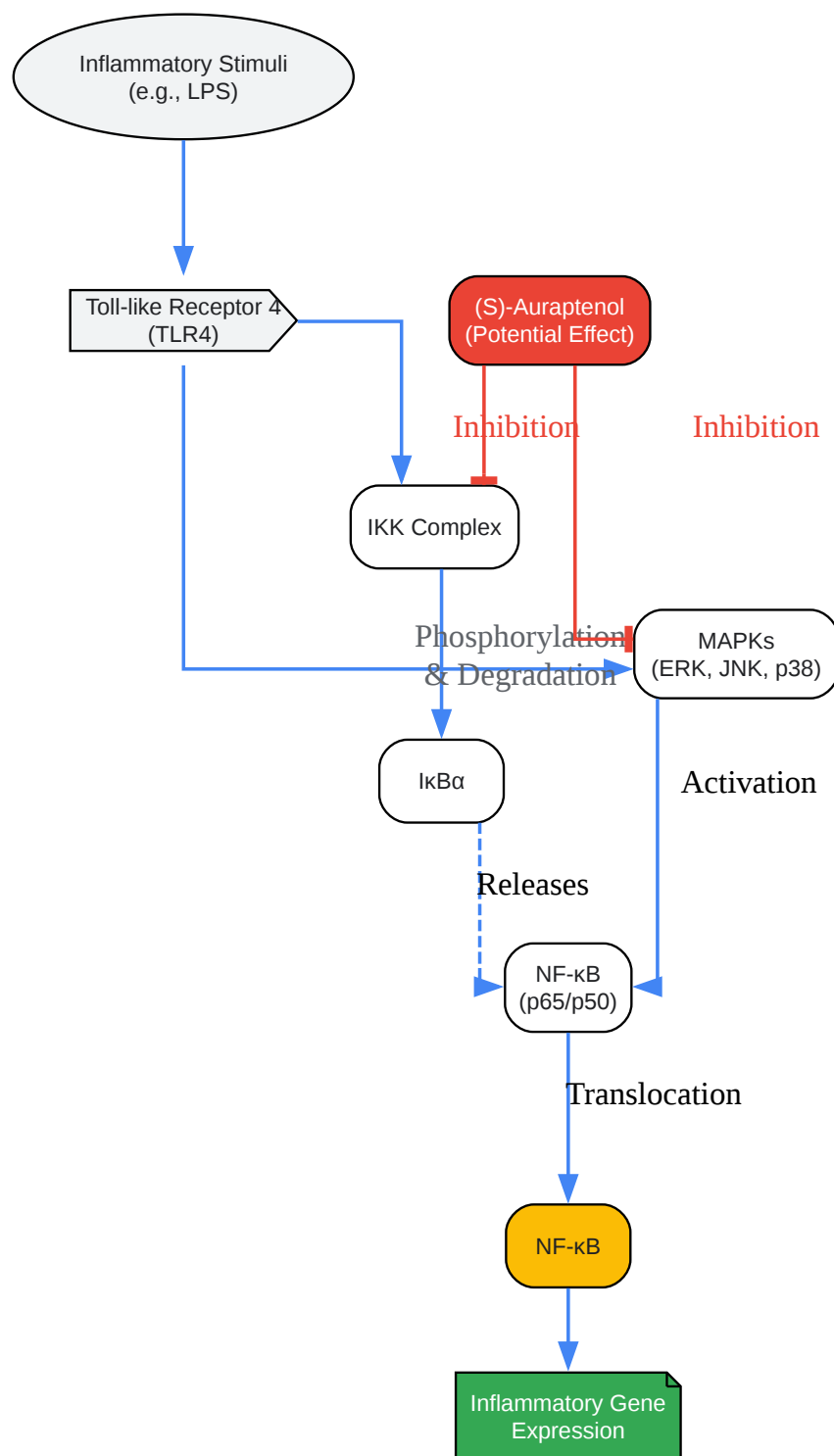


[Click to download full resolution via product page](#)

Caption: Inhibition of the JNK/p38 MAPK pathway by **(S)-Auraptanol**.

NF-κB/MAPKs Signaling Pathway

The related compound, auraptene, has been shown to inhibit the NF-κB/MAPKs signaling pathways.^[8]^[10] This pathway is a key regulator of inflammation. Given the structural similarity, it is plausible that **(S)-Auraptanol** may have similar effects.



[Click to download full resolution via product page](#)

Caption: Potential inhibition of the NF-κB/MAPKs pathway by **(S)-Auraptanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 2. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcyR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 4. 3.7.2. Determination of MAPK Signaling Pathway Proteins [bio-protocol.org]
- 5. moravek.com [moravek.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Western blot analysis [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. pstorage-ac6854636.s3.amazonaws.com [pstorage-ac6854636.s3.amazonaws.com]
- 10. Auraptenol [webbook.nist.gov]
- To cite this document: BenchChem. [Physical and chemical properties of (S)-Auraptenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1253508#physical-and-chemical-properties-of-s-auraptenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com